molecular formula C14H23N3O2S B14787607 Tert-butyl 2-amino-4-butan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate

Tert-butyl 2-amino-4-butan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate

Cat. No.: B14787607
M. Wt: 297.42 g/mol
InChI Key: PVFIULMIHRLDLY-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d]thiazole core

Preparation Methods

The synthesis of tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolo[3,4-d]thiazole core, followed by the introduction of the tert-butyl and sec-butyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C14H23N3O2S

Molecular Weight

297.42 g/mol

IUPAC Name

tert-butyl 2-amino-4-butan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C14H23N3O2S/c1-6-8(2)11-10-9(20-12(15)16-10)7-17(11)13(18)19-14(3,4)5/h8,11H,6-7H2,1-5H3,(H2,15,16)

InChI Key

PVFIULMIHRLDLY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C2=C(CN1C(=O)OC(C)(C)C)SC(=N2)N

Origin of Product

United States

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